3-Ethoxy-6-(3-methylbutyl)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-6-(3-methylbutyl)cyclohex-2-en-1-one is a cyclic ketone compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, perfumes, and flavors. This compound is also known as ethyl 2-(3-methylbutyl)-3-ethoxycyclohex-2-en-1-one and has the molecular formula C15H26O2.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-6-(3-methylbutyl)cyclohex-2-en-1-one involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. This compound also activates various signaling pathways, including the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 3-Ethoxy-6-(3-methylbutyl)cyclohex-2-en-1-one exhibits several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been shown to exhibit antiproliferative effects on cancer cells and improve insulin sensitivity in diabetic patients.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-Ethoxy-6-(3-methylbutyl)cyclohex-2-en-1-one in lab experiments is its ability to exhibit significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, the limitations of using this compound include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 3-Ethoxy-6-(3-methylbutyl)cyclohex-2-en-1-one, including its potential applications in the development of novel therapeutics for various diseases. Further studies are needed to investigate the molecular mechanisms underlying the antioxidant and anti-inflammatory properties of this compound and its potential side effects. Additionally, studies are needed to optimize the synthesis method of this compound to reduce its cost and increase its availability.
Synthesemethoden
The synthesis of 3-Ethoxy-6-(3-methylbutyl)cyclohex-2-en-1-one can be achieved through several methods, including the Claisen-Schmidt condensation reaction, Friedel-Crafts acylation, and Michael addition. However, the most common method involves the condensation reaction between 3-methylbutanone and ethyl acetoacetate in the presence of a base catalyst such as potassium hydroxide.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-6-(3-methylbutyl)cyclohex-2-en-1-one has been extensively studied for its potential applications in the pharmaceutical industry. Studies have shown that this compound exhibits significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
147120-45-4 |
---|---|
Produktname |
3-Ethoxy-6-(3-methylbutyl)cyclohex-2-en-1-one |
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
3-ethoxy-6-(3-methylbutyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H22O2/c1-4-15-12-8-7-11(13(14)9-12)6-5-10(2)3/h9-11H,4-8H2,1-3H3 |
InChI-Schlüssel |
NZYNNZZTNABFCU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)C(CC1)CCC(C)C |
Kanonische SMILES |
CCOC1=CC(=O)C(CC1)CCC(C)C |
Synonyme |
2-Cyclohexen-1-one,3-ethoxy-6-(3-methylbutyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.